

# role of TMP195 in modulating immune responses

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TMP195    |           |
| Cat. No.:            | B15587253 | Get Quote |

An In-depth Technical Guide on the Role of **TMP195** in Modulating Immune Responses

Audience: Researchers, scientists, and drug development professionals.

## **Executive Summary**

TMP195 is a first-in-class, selective small molecule inhibitor of class IIa histone deacetylases (HDACs), which include HDAC4, HDAC5, HDAC7, and HDAC9. Unlike pan-HDAC inhibitors that target the catalytic activity of a broad range of HDACs, TMP195 functions by occupying the acetyl-lysine binding pocket of class IIa HDACs, thereby modulating their protein-protein interactions and gene regulatory functions. This selectivity results in a distinct immunomodulatory profile, primarily centered on the reprogramming of myeloid cells, particularly macrophages. In preclinical models, TMP195 redirects tumor-associated macrophages (TAMs) from a pro-tumoral (M2-like) to a pro-inflammatory and anti-tumoral (M1-like) phenotype. This polarization enhances phagocytosis, antigen presentation, and the secretion of inflammatory cytokines, which in turn activates the adaptive immune system, including cytotoxic T lymphocytes. This guide provides a comprehensive overview of the mechanism of action of TMP195, its impact on key signaling pathways, and its therapeutic potential, particularly in combination with immunotherapy.

## Mechanism of Action: Selective Inhibition of Class IIa HDACs



**TMP195** exhibits high selectivity for class IIa HDACs, a unique subgroup of deacetylases that have weak intrinsic catalytic activity and function primarily as transcriptional corepressors by recruiting other enzymes to chromatin. They achieve this by interacting with transcription factors, most notably the Myocyte Enhancer Factor-2 (MEF2) family.[1][2] **TMP195**'s mechanism does not rely on chelating the zinc ion in the catalytic site, which is a common feature of pan-HDAC inhibitors like vorinostat.[3] Instead, it competitively binds to the acetylysine binding channel.[4] This disrupts the interaction between class IIa HDACs and their binding partners, liberating transcription factors like MEF2 to activate gene expression.[2][5]

This selective action predominantly affects the gene expression of monocytes and macrophages, with minimal impact on lymphocytes.[6] The inhibition leads to histone hyperacetylation, a hallmark of increased transcriptional activity, and the expression of genes associated with a pro-inflammatory immune response.[7]

# Data Presentation: Quantitative Analysis of TMP195 Activity

The following tables summarize the key quantitative data regarding the inhibitory activity and cellular effects of **TMP195**.

Table 1: Inhibitory Potency of **TMP195** against HDAC Isoforms

| HDAC Isoform | Type Inhibition Constant (I |             |
|--------------|-----------------------------|-------------|
| HDAC4        | Class IIa                   | 59 nM[4][8] |
| HDAC5        | Class IIa                   | 60 nM[4][8] |
| HDAC7        | Class IIa                   | 26 nM[4][8] |
| HDAC9        | Class IIa                   | 15 nM[4][8] |

| Class I & IIb | - | >10  $\mu$ M |

Table 2: Effective Concentrations of **TMP195** in Preclinical Models



| Model System                                      | Application        | Concentration / Dosage | Observed<br>Effect                                             | Reference(s) |
|---------------------------------------------------|--------------------|------------------------|----------------------------------------------------------------|--------------|
| Bone Marrow-<br>Derived<br>Macrophages<br>(BMDMs) | M1<br>Polarization | 40 μΜ                  | Increased<br>phosphorylati<br>on of p38,<br>JNK, NF-ĸB<br>p65. | [7]          |
| Human<br>Monocytes                                | Differentiation    | 300 nM                 | Influenced responses to CSF-1 and CSF-2.                       | [8]          |
| MC38 Colorectal<br>Cancer Mouse<br>Model          | In Vivo Therapy    | 50 mg/kg/day<br>(i.p.) | Significant reduction in tumor weight and volume.              | [7]          |
| MMTV-PyMT<br>Breast Cancer<br>Mouse Model         | In Vivo Therapy    | 50 mg/kg/day<br>(i.p.) | Reduced tumor burden and pulmonary metastases.                 | [9]          |

| LPS-Induced Acute Kidney Injury Mouse Model | In Vivo Therapy | 20 mg/kg (i.p.) | Reduced serum creatinine and BUN levels. [10] |

Table 3: Immunomodulatory Effects of TMP195 on Macrophage Populations In Vivo



| Cancer Model                    | Treatment Group | M1 Macrophage<br>Proportion (% of<br>Total<br>Macrophages) | Reference |
|---------------------------------|-----------------|------------------------------------------------------------|-----------|
| Colitis-Associated Cancer (CAC) | Control         | 24.67 ± 4.01%                                              | [7]       |
|                                 | TMP195          | 46.69 ± 5.76%                                              | [7]       |
| MC38 Transplanted<br>Tumor      | Control         | 42.45 ± 2.56%                                              | [7]       |
|                                 | TMP195          | 61.72 ± 6.26%                                              | [7]       |
| MC38 Transplanted<br>Tumor      | PD-1 Blockade   | 60.86 ± 2.78%                                              | [7]       |

| PD-1 Blockade + **TMP195** | 71.90 ± 3.12% |[11] |

# Core Immunomodulatory Role: Macrophage Reprogramming

The primary immunomodulatory function of **TMP195** is the reprogramming of macrophages. In the tumor microenvironment (TME), TAMs often adopt an M2-like phenotype, which suppresses anti-tumor immunity and promotes tumor growth and angiogenesis. **TMP195** treatment reverses this polarization.[12]

Key effects on macrophages include:

- Promotion of M1 Polarization: TMP195 drives macrophages towards a pro-inflammatory M1 phenotype, characterized by the expression of markers like CD86 and MHC-II.[7]
- Enhanced Phagocytosis: TMP195-treated macrophages show increased phagocytic activity against tumor cells.[6]
- Increased Cytokine Secretion: Treatment leads to a significant increase in the release of proinflammatory cytokines, including IL-1β, IL-6, IL-12, and TNF-α.[7]



- Chemokine Modulation: **TMP195** blocks the production of the pro-tumoral chemokine CCL2 while increasing the secretion of CCL1.[4][8]
- Recruitment of New Monocytes: Evidence suggests that TMP195 acts by inducing the
  recruitment of new monocytes into the tumor, which then differentiate into anti-tumor
  macrophages, rather than by re-polarizing existing TAMs.[6]

This reprogramming of macrophages creates a pro-inflammatory TME that is less hospitable to tumor growth and enhances the efficacy of other cancer therapies.[9]

## **Key Signaling Pathways**

**TMP195** modulates several critical signaling pathways to exert its effects on immune cells.

### The Class IIa HDAC-MEF2 Axis

Class IIa HDACs act as signal-responsive repressors of MEF2 transcription factors.[1] In their basal state, HDACs like HDAC4 and HDAC7 bind to MEF2 on the DNA, preventing the transcription of MEF2 target genes.[2][5] **TMP195**, by inhibiting this interaction, allows MEF2 to recruit co-activators and initiate the transcription of genes involved in the inflammatory response.





Click to download full resolution via product page

Caption: **TMP195** disrupts the repressive binding of Class IIa HDACs to MEF2 transcription factors.

### MAPK and NF-κB Pathways

In macrophages, **TMP195** treatment leads to the sustained activation of key inflammatory signaling pathways.[7] Upon stimulation (e.g., with LPS), **TMP195** enhances the



phosphorylation of p38 MAPK, JNK, and the p65 subunit of NF- $\kappa$ B.[7] The activation of these pathways is critical for the production of inflammatory cytokines like IL-6, IL-12, and TNF- $\alpha$ , which are hallmarks of M1 macrophage function.[7] The mechanism may involve inhibiting the deacetylation of components within these pathways or altering the expression of upstream regulators.[10]



Click to download full resolution via product page



Caption: **TMP195** enhances LPS-induced activation of MAPK and NF-κB pathways in macrophages.

# Therapeutic Implications and Combination Strategies

The ability of **TMP195** to convert an immunologically "cold" tumor microenvironment to a "hot" one makes it a prime candidate for combination therapies.

- Combination with Checkpoint Blockade: In colorectal and breast cancer models, TMP195
  enhances the efficacy of anti-PD-1 therapy.[7][9] By increasing the number of proinflammatory M1 macrophages and subsequently activating cytotoxic T cells, TMP195 can
  overcome resistance to checkpoint inhibitors.[11]
- Combination with Chemotherapy: Combining TMP195 with standard chemotherapeutic agents like paclitaxel has been shown to significantly enhance the durability of tumor reduction in breast cancer models.[9]





Click to download full resolution via product page

Caption: Logical relationship of **TMP195** in combination with standard cancer therapies.

## Experimental Protocols In Vivo Murine Tumor Model Protocol

This protocol is a composite based on studies using MC38 colorectal and MMTV-PyMT breast cancer models.[7][9]

- Cell Implantation:
  - $\circ$  For subcutaneous models, inject 1x10<sup>6</sup> MC38 colon carcinoma cells in a 100  $\mu$ L suspension into the flank of 6-8 week old C57BL/6 mice.[7]
  - For autochthonous models like MMTV-PyMT, tumors develop spontaneously.[9]



#### TMP195 Formulation:

- Dissolve TMP195 in DMSO to create a stock solution.
- For intraperitoneal (i.p.) injection, the vehicle is typically DMSO or a formulation of DMSO,
   PEG300, Tween80, and ddH2O.[8]
- Treatment Regimen:
  - Begin treatment when tumors are established (e.g., 5 days post-inoculation).
  - Administer TMP195 daily via i.p. injection at a dose of 50 mg/kg.[7]
  - The control group receives an equal volume of the vehicle (e.g., DMSO).[7]
- Combination Therapy (PD-1 Blockade):
  - Administer anti-PD-1 antibody (e.g., 100-200 μg per mouse) via i.p. injection, typically every 3-4 days, alongside the daily TMP195 treatment.
- Endpoint Analysis:
  - Monitor tumor growth via caliper measurements (Volume = 0.5 x Length x Width²).
  - At the study endpoint (e.g., ~20 days), sacrifice mice and harvest tumors, blood, and lungs (for metastasis) for further analysis (flow cytometry, IHC, ELISA).[7]

### **Macrophage Polarization and Flow Cytometry**

This protocol outlines the analysis of macrophage polarization in tumor tissue.[7][9]

- Tissue Processing:
  - Mince harvested tumors and digest in a solution containing collagenase IV at 37°C for 1-2 hours to create a single-cell suspension.[7]
  - $\circ~$  Filter the suspension through a 70  $\mu m$  cell strainer and centrifuge at 400 x g for 10 minutes at 4°C.[7]



- Cell Staining:
  - Perform a live/dead stain (e.g., FITC Fixable Green Dead Cell Stain Kit) for 30 minutes.
  - Wash cells and resuspend in FACS buffer (PBS + 2% FBS).
  - Block Fc receptors with anti-CD16/32 antibody.
  - Incubate cells with a cocktail of fluorochrome-conjugated primary antibodies for 30 minutes at 4°C. A typical panel includes:
    - Leukocytes: Anti-CD45
    - Myeloid Cells: Anti-CD11b
    - Macrophages: Anti-F4/80
    - M1 Marker: Anti-CD86 or Anti-MHC-II
- Data Acquisition and Analysis:
  - Acquire data on a flow cytometer.
  - Gate on live, singlet, CD45+ cells to identify the immune population.
  - Within the CD45+ gate, identify macrophages as CD11b+ F4/80+.
  - Quantify M1 macrophages as the percentage of CD86+ or MHC-II+ cells within the total macrophage (CD11b+ F4/80+) population.[7]



Click to download full resolution via product page



Caption: Workflow for analyzing macrophage polarization in tumors via flow cytometry.

## Western Blot for Histone Acetylation and Signaling Proteins

This protocol is for assessing target engagement and downstream signaling.[7][13][14]

- Cell Lysis and Protein Extraction:
  - For in vitro studies, treat BMDMs with 100 ng/mL LPS and 40 μM TMP195 for 2 hours.[7]
  - Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. For histones, an acid extraction protocol may be required.
  - Determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer:
  - Prepare samples with LDS sample buffer and a reducing agent (DTT).
  - Separate 20-30 μg of protein on a 10% Bis-Tris or high-percentage polyacrylamide gel (for small histones).
  - Transfer proteins to a PVDF or 0.2 μm nitrocellulose membrane (optimal for histones).[14]
- Immunoblotting:
  - Block the membrane for 1 hour at room temperature in 5% BSA in TBST.
  - Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
     Key antibodies include:
    - Target Engagement: Acetyl-Histone H3, Total Histone H3[7]
    - Signaling: Phospho-p38, Phospho-JNK, Phospho-NF-κB p65, and their total protein counterparts.[7]
    - Loading Control: β-actin or α-tubulin.



#### Detection:

- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
- Visualize bands using an enhanced chemiluminescence (ECL) kit and an imaging system.
- Quantify band density using software like ImageJ, normalizing phosphoproteins to total proteins and acetyl-histone to total histone.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Association with Class IIa Histone Deacetylases Upregulates the Sumoylation of MEF2 Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. cellagentech.com [cellagentech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Harnessing class II histone deacetylases in macrophages to combat breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. TMP195 Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Class IIa HDAC inhibition reduces breast tumors and metastases via anti-tumor macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Class IIa HDAC inhibitor TMP195 alleviates lipopolysaccharide-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]



- 12. TMP195 Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods for the analysis of histone H3 and H4 acetylation in blood PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone Immunoblotting Protocol | Rockland [rockland.com]
- To cite this document: BenchChem. [role of TMP195 in modulating immune responses].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15587253#role-of-tmp195-in-modulating-immune-responses]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com